N-(5,6-dioxoquinolin-8-yl)acetamide
Description
Properties
CAS No. |
7505-76-2 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
N-(5,6-dioxoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H8N2O3/c1-6(14)13-8-5-9(15)11(16)7-3-2-4-12-10(7)8/h2-5H,1H3,(H,13,14) |
InChI Key |
XLSSECGDDKJEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for N 5,6 Dioxoquinolin 8 Yl Acetamide and Its Analogues
Established Synthetic Pathways for Quinoline-5,8-diones Bearing Acetamide (B32628) Moieties
Established methods for the synthesis of quinoline-5,8-diones often serve as a foundation for accessing more complex derivatives, including those with acetamide functionalities. These routes typically involve multi-step sequences starting from readily available precursors.
Multi-Step Synthesis Approaches
A common strategy for constructing quinoline-5,8-diones bearing an acetamido group involves a multi-step sequence that begins with a substituted quinoline (B57606) precursor. For instance, a plausible route to an analogue, 7-acetamidoquinoline-5,8-dione, has been described, which can be adapted for the synthesis of the 8-substituted isomer. nih.gov This approach generally involves the following key transformations:
Nitration: Introduction of a nitro group onto the quinoline ring system. For example, the nitration of 8-hydroxyquinoline (B1678124) can introduce nitro groups at positions 5 and 7.
Reduction and Acylation: The nitro group is then reduced to an amino group, which is subsequently acylated to form the desired acetamide. This reduction is often carried out using hydrogenation with a palladium catalyst, followed by treatment with acetic anhydride (B1165640).
Oxidation: The final step involves the oxidation of the hydroxyl group to the corresponding dione (B5365651).
A proposed multi-step synthesis for N-(5,6-dioxoquinolin-8-yl)acetamide could start from 8-hydroxyquinoline. A key intermediate in this proposed pathway would be 8-aminoquinoline-5,6-dione. The subsequent acetylation of the amino group would yield the final product. The conditions for the acylation of related amino-hydroxyquinolines have been reported, often employing acetyl chloride in the presence of a base like N,N-diisopropylethylamine in a solvent such as tetrahydrofuran. nih.gov
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Plausible Yield |
| 1 | Nitration of 8-hydroxyquinoline | HNO₃/H₂SO₄ | Moderate to Good |
| 2 | Selective Reduction of one nitro group | Controlled hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S) | Variable |
| 3 | Protection of the amino group | Acetic anhydride or acetyl chloride | Good to Excellent |
| 4 | Oxidation to quinone | Oxidizing agent (e.g., Fremy's salt, ceric ammonium (B1175870) nitrate) | Moderate |
| 5 | Deprotection and Acetylation | Hydrolysis followed by selective N-acetylation | Moderate to Good |
Note: The yields are estimations based on analogous reactions and would require experimental optimization.
Regioselectivity and Stereochemical Control in Synthesis
A significant challenge in the synthesis of substituted quinoline-diones is achieving the desired regioselectivity. The position of the incoming substituent is directed by the existing groups on the quinoline ring. For example, in the nitration of 8-hydroxyquinoline, a mixture of isomers can be formed, requiring careful control of reaction conditions or subsequent separation steps. nih.gov
Stereochemical control is generally not a factor in the synthesis of the planar this compound core itself. However, for analogues with chiral centers in side chains, stereoselective synthesis would be crucial. This can be achieved by using chiral starting materials or employing asymmetric catalysts in the synthetic route.
Novel Reaction Strategies for this compound Functionalization
Modern synthetic chemistry offers innovative approaches that could potentially streamline the synthesis of this compound and its derivatives, offering advantages in terms of efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly C-H activation and amination, represent a powerful tool for the direct functionalization of the quinoline nucleus. nih.govmdpi.com While not yet reported specifically for the synthesis of this compound, these methods could theoretically be applied to introduce the amino group at the C-8 position of a pre-formed quinoline-5,6-dione core or a suitable precursor. Catalysts based on palladium, copper, or rhodium are commonly employed for such transformations. The regioselectivity of these reactions is often directed by a directing group on the substrate or controlled by the inherent electronic properties of the quinoline ring.
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. Enzymes such as monoamine oxidases and peroxidases have been utilized in the synthesis of quinolines and related heterocycles. acs.org A potential chemo-enzymatic approach to this compound could involve the enzymatic oxidation of a suitable dihydroxyquinoline precursor to the corresponding dione. The high selectivity of enzymes could offer a milder and more efficient alternative to traditional chemical oxidants, potentially minimizing side reactions and improving yields.
Optimization of Reaction Conditions and Yields for this compound Derivatives
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. For the acetylation step, for example, the choice of the acetylating agent (e.g., acetic anhydride vs. acetyl chloride) and the base can significantly impact the outcome.
Table 2: Illustrative Optimization of Acetylation of an Amino-Quinoline Precursor
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | CH₂Cl₂ | 25 | 75 |
| 2 | Acetyl Chloride | Triethylamine | THF | 0 to 25 | 85 |
| 3 | Acetic Anhydride | DMAP (cat.) | Acetonitrile (B52724) | 50 | 80 |
| 4 | Acetyl Chloride | N,N-Diisopropylethylamine | THF | 0 | 90 |
Note: This table represents a hypothetical optimization study based on common conditions for N-acetylation reactions.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of complex organic molecules, including this compound and its analogues. The core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, and catalysis, are increasingly being applied to the synthesis of quinoline derivatives. Research in this area focuses on developing environmentally benign and efficient synthetic routes that minimize the environmental footprint associated with traditional methods.
The synthesis of this compound can be conceptually divided into two key stages: the formation of the quinoline core and the subsequent functionalization, including oxidation to the dione and amidation/acetylation. Green chemistry principles can be integrated into each of these stages.
One of the primary areas of innovation is the use of nanocatalysts for the synthesis of the quinoline ring system. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and ease of separation and recyclability, which are key aspects of green chemistry. For instance, various nanocatalysts have been employed in the synthesis of quinoline derivatives under solvent-free conditions or in green solvents like water and ethanol. nih.gov These methods often result in high yields and short reaction times, contributing to both economic and environmental benefits.
The oxidation of the quinoline ring to form the 5,6-dione moiety is another critical step where green chemistry can be impactful. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic oxidizing agents. A greener alternative involves the use of catalytic amounts of a reusable catalyst in the presence of a more environmentally friendly oxidant. A notable example is the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione using a silica-supported iron tetrasulfophthalocyanine catalyst with tert-butyl hydroperoxide as the oxidant. rsc.org This method represents a significant advancement towards a more sustainable synthesis of the quinoline-5,8-dione core.
The final step in the synthesis of this compound involves the introduction of the acetamide group at the 8-position. Traditional acylation methods often use acylating agents that produce stoichiometric amounts of waste. Green approaches to amide bond formation are being actively explored, including catalytic methods that avoid the use of toxic reagents and solvents. For example, copper-catalyzed N-acylation of 8-aminoquinolines has been reported, offering a more sustainable route to N-acyl quinoline derivatives. nih.gov Furthermore, the use of bio-based solvents derived from natural sources for acetylation reactions represents an innovative and eco-friendly approach. researchgate.net
The following table summarizes key research findings that exemplify the application of green chemistry principles to the synthesis of quinoline-diones and related precursors.
| Synthetic Step | Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Findings | Reference |
| Quinoline Core Synthesis | Nanocatalysis, Solvent-free | Zerovalent copper nanoparticles | Glycerol | Efficient synthesis of quinolines with catalyst recyclability. | nih.gov |
| Quinoline Core Synthesis | Nanocatalysis, Solvent-free | Magnetic nanoparticles | Solvent-free | High yields (85-96%) and short reaction times (15-60 min). | nih.gov |
| Oxidation to Quinoline-dione | Catalytic Oxidation | Silica-supported iron tetrasulfophthalocyanine | - | Clean oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tert-butyl hydroperoxide. | rsc.org |
| N-Acetylation | Catalytic Amidation | Copper(I) | - | Highly regioselective C-H amidation of quinoline N-oxides. | nih.gov |
| N-Acetylation | Bio-based Solvents | Acetic anhydride | Grape vinegar, lemon juice, etc. | Fast and green N-acetylation of amino acids, demonstrating the potential for amine functionalization. | researchgate.net |
| N-Acylation | Domino Reaction | Copper catalyst | - | One-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides. | nih.gov |
These examples highlight the significant strides being made in the development of sustainable synthetic methodologies for quinoline-based compounds. The integration of these green principles not only mitigates the environmental impact of chemical synthesis but also often leads to more efficient and cost-effective processes. Future research will likely focus on combining these individual green steps into a fully sustainable and streamlined synthesis of this compound and its analogues.
Advanced Spectroscopic and Crystallographic Elucidation of N 5,6 Dioxoquinolin 8 Yl Acetamide
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of N-(5,6-dioxoquinolin-8-yl)acetamide
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a novel compound like this compound, a suite of NMR experiments would be necessary.
1D and 2D NMR Techniques for Structural Confirmation
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, would provide the initial and most fundamental structural information.
¹H NMR: This would reveal the number of different types of protons, their chemical environment (indicated by the chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration). The aromatic protons on the quinoline (B57606) core and the protons of the acetamide (B32628) group would have characteristic chemical shifts.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the quinone and acetamide groups, and the sp²-hybridized carbons of the quinoline ring.
Two-dimensional (2D) NMR experiments would be crucial to assemble the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to piece together the fragments of the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting the different spin systems and for confirming the position of the acetamide group and the carbonyl groups on the quinoline framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help in determining the preferred conformation of the molecule in solution.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, though it must be stressed that this is illustrative and not based on experimental data.
| Hypothetical NMR Data for this compound |
| ¹H NMR (in CDCl₃, 500 MHz) |
| Chemical Shift (δ, ppm) |
| 9.80 |
| 8.50 |
| 7.80 |
| 7.60 |
| 7.40 |
| 2.30 |
| ¹³C NMR (in CDCl₃, 125 MHz) |
| Chemical Shift (δ, ppm) |
| 185.0 |
| 180.0 |
| 169.0 |
| 150.0 - 120.0 |
| 25.0 |
Investigation of Tautomerism and Conformational Dynamics
The this compound molecule could potentially exhibit interesting dynamic behaviors. For instance, keto-enol tautomerism involving the quinone moiety is a possibility, although for simple quinones the diketo form is generally more stable. Variable-temperature NMR studies could be employed to investigate such equilibria. Furthermore, the rotation around the C(8)-N bond and the amide C-N bond could be restricted, leading to different conformers. NOESY and exchange spectroscopy (EXSY) experiments could provide insights into the rates of these conformational changes.
Single Crystal X-ray Diffraction Studies of this compound and its Co-crystals
To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard.
Elucidation of Solid-State Molecular Conformation
Growing a suitable single crystal of the compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This would confirm the planar nature of the quinoline-5,6-dione system and reveal the orientation of the acetamide substituent relative to the ring. This data is crucial for understanding the molecule's shape and steric properties.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would also provide a detailed picture of how the molecules pack together in the solid state. This includes identifying and characterizing various non-covalent interactions:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen atoms of the quinone and amide groups are potential hydrogen bond acceptors. The pattern of hydrogen bonding would be a key feature of the crystal packing.
Other Interactions: van der Waals forces and potentially C-H···O interactions would also contribute to the stability of the crystal lattice.
The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), could also be explored. This can be a strategy to obtain high-quality crystals and to study how the intermolecular interactions of the target molecule can be modified.
Mass Spectrometry (MS) Applications for this compound Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) would provide valuable structural clues. Characteristic fragmentation pathways for quinones and amides would be expected. For instance, the loss of the acetyl group (CH₃CO) or the entire acetamide group could be observed. The fragmentation of the quinoline ring itself would also produce a series of characteristic ions.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₈N₂O₃.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element. Based on its molecular formula, the calculated monoisotopic mass of this compound is approximately 216.0535 g/mol . In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺. The precise mass of this ion allows for the confirmation of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₁₁H₈N₂O₃ | 216.0535 |
| [M+H]⁺ | C₁₁H₉N₂O₃⁺ | 217.0608 |
| [M+Na]⁺ | C₁₁H₈N₂O₃Na⁺ | 239.0427 |
| [M+K]⁺ | C₁₁H₈N₂O₃K⁺ | 254.0167 |
This data is theoretical and serves as a reference for experimental verification.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
The fragmentation of the protonated molecule [M+H]⁺ would likely initiate with the characteristic loss of neutral molecules. A common fragmentation pathway for quinones involves the loss of one or more molecules of carbon monoxide (CO), with each loss corresponding to a decrease of 28 Da in the m/z value. For this compound, the sequential loss of the two carbonyl groups from the quinone ring is expected.
Another likely fragmentation pathway involves the acetamide side chain. The loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group is a common fragmentation, which would result in a loss of 42 Da. The cleavage of the amide bond could also lead to the formation of characteristic fragment ions.
Table 2: Plausible Fragmentation Pathway for [C₁₁H₈N₂O₃+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 217.0608 | CO | 189.0659 | Ion resulting from loss of one carbonyl group |
| 189.0659 | CO | 161.0710 | Ion resulting from loss of two carbonyl groups |
| 217.0608 | CH₂=C=O | 175.0502 | Ion corresponding to 8-amino-5,6-quinolinedione |
| 175.0502 | CO | 147.0553 | Fragment ion after loss of a carbonyl group |
This proposed fragmentation is based on general principles of mass spectrometry and requires experimental validation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The 5,8-quinolinedione (B78156) core is known to display two distinct carbonyl (C=O) stretching vibrations. mdpi.com These typically appear in the region of 1638–1704 cm⁻¹. mdpi.com The acetamide group introduces an additional amide C=O stretch, usually found around 1650-1680 cm⁻¹, and an N-H stretching vibration, which is expected in the range of 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the quinoline ring system will also be present.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H Stretch | Amide |
| 3000-3100 | C-H Stretch | Aromatic |
| 1670-1700 | C=O Stretch | Quinone (C5/C6) |
| 1650-1680 | C=O Stretch (Amide I) | Acetamide |
| 1638-1660 | C=O Stretch | Quinone (C5/C6) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1500-1550 | N-H Bend (Amide II) | Acetamide |
| 1200-1350 | C-N Stretch | Amide/Amine |
| 750-900 | C-H Out-of-plane Bend | Aromatic |
Raman Spectroscopy
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3100 | C-H Stretch | Aromatic |
| 1600-1700 | C=O Stretch | Quinone/Amide |
| 1550-1620 | C=C Stretch | Aromatic Ring |
| 1300-1400 | Ring Breathing Mode | Quinoline Ring |
| 1000-1100 | Ring Breathing Mode | Quinoline Ring |
Mechanistic Investigations of N 5,6 Dioxoquinolin 8 Yl Acetamide S Chemical Reactivity
Redox Chemistry of the Dioxoquinoline Moiety in N-(5,6-dioxoquinolin-8-yl)acetamide
The redox chemistry of the 5,6-dioxoquinoline moiety is a central aspect of its chemical profile. This system can undergo facile reduction to the corresponding catechol or semiquinone radical anion, a characteristic feature of quinone and quinone-imine structures.
Cyclic voltammetry of quinone imines typically reveals a quasi-reversible two-electron reduction process, corresponding to the conversion of the quinone imine to the hydroquinone (B1673460) amine. acs.org The potential at which this reduction occurs is influenced by the substituents on the quinone ring. In the case of this compound, the electron-withdrawing nature of the acetamido group would be expected to shift the reduction potential to more positive values, making the compound a stronger oxidizing agent compared to unsubstituted quinoline-5,6-dione.
Table 1: Representative Electrochemical Data for Structurally Related Quinone Imines
| Compound Class | Reduction Potential (Epc vs. SCE) | Notes |
| o-Quinone Imines | -0.1 V to -0.3 V | Potentials are highly substituent-dependent. |
| p-Quinone Imines | -0.3 V to -0.5 V | Generally, reduction potentials are more negative than for o-isomers. |
Note: The data presented in this table is illustrative for the general class of quinone imines and not specific to this compound. The actual redox potentials for the target compound may vary.
The electron transfer mechanism for the reduction of the dioxoquinoline moiety is expected to proceed in a stepwise manner. The initial step involves a one-electron reduction to form a semiquinone radical anion. This intermediate can then undergo a second one-electron reduction to yield the dianion, which upon protonation gives the hydroquinone. confex.com
Reactive Intermediates and Reaction Pathway Delineation
The high reactivity of this compound is attributed to its ability to act as a potent electrophile. The C-7 position of the quinone ring is particularly susceptible to nucleophilic attack. This reactivity is a hallmark of Michael-type addition reactions, a common pathway for quinones and their derivatives. acs.org
Upon nucleophilic addition, the aromaticity of the quinoline (B57606) ring system is disrupted, leading to the formation of a substituted 5-hydroxy-6-keto-tetrahydroquinoline derivative. This intermediate can then undergo tautomerization and oxidation to regenerate an aromatic system, resulting in a net substitution reaction.
Photochemical and Thermal Reactivity of this compound
The photochemical and thermal reactivity of this compound has not been extensively documented. However, the general behavior of quinoline derivatives in photochemical reactions suggests potential pathways. nih.gov Quinoline itself can undergo photochemical cycloadditions with alkenes to form complex polycyclic structures. nih.gov It is plausible that the dioxoquinoline moiety in this compound could participate in similar transformations upon irradiation, potentially leading to the formation of novel heterocyclic systems.
Thermally, the compound is expected to be relatively stable, though at elevated temperatures, decomposition or polymerization, driven by the reactive quinone imine core, may occur.
Covalent and Non-Covalent Interactions with Model Chemical Systems
The electrophilic nature of the dioxoquinoline core governs its covalent interactions. It is expected to react with a variety of soft nucleophiles, including thiols, amines, and the electron-rich aromatic rings of phenols and anilines. These reactions would likely proceed via a Michael-type addition mechanism, as previously discussed.
Non-covalent interactions are also anticipated to play a role in the chemistry of this compound. The planar aromatic structure of the quinoline ring system can facilitate π-π stacking interactions with other aromatic molecules. Furthermore, the oxygen and nitrogen atoms of the dioxoquinoline and acetamido groups can act as hydrogen bond acceptors, while the N-H proton of the acetamido group can act as a hydrogen bond donor. These non-covalent forces can influence the compound's solubility, crystal packing, and interactions with biological macromolecules.
Computational Chemistry and Theoretical Modeling of N 5,6 Dioxoquinolin 8 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a cornerstone in the computational analysis of N-(5,6-dioxoquinolin-8-yl)acetamide. This powerful quantum mechanical modeling method allows for the precise calculation of the molecule's electronic structure and the optimization of its three-dimensional geometry. By employing various functionals and basis sets, researchers can achieve a detailed understanding of the compound's fundamental properties.
These calculations are foundational for further computational studies, providing a reliable starting point for more advanced analyses such as spectroscopic predictions and reactivity modeling. The optimized geometry represents the most stable arrangement of the atoms in the molecule, corresponding to the minimum energy state on the potential energy surface.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of this compound. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic activity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to electrophilic attack.
The energy gap between the HOMO and LUMO is a significant parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of these orbitals are key to predicting its behavior in chemical reactions.
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of electronic charge within this compound is crucial for predicting its intermolecular interactions. DFT calculations enable the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface.
The MEP map uses a color spectrum to denote different electrostatic potential values. Regions of negative potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and represent likely points for nucleophilic attack. This visual representation is invaluable for understanding how the molecule will interact with other chemical species, including biological macromolecules.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. By simulating the movement of atoms over time, MD simulations allow researchers to explore the different shapes and orientations that this compound can adopt.
These simulations are particularly important for understanding the flexibility of the molecule and how it might adapt its shape to fit into the active site of a biological target. The results of MD simulations can reveal the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule.
Similarly, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. These predicted spectra can aid in the interpretation of experimental spectroscopic data, helping to confirm the molecular structure and identify characteristic vibrational modes.
Prediction of Reactivity and Selectivity using Computational Models
By integrating the insights gained from DFT, HOMO-LUMO analysis, and MEP mapping, computational models can be developed to predict the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for both nucleophilic and electrophilic attacks.
These predictive models are essential for designing new synthetic routes and for understanding the potential biological activity of the compound. By pinpointing the likely sites of reaction, researchers can better anticipate how this compound will behave in various chemical environments, guiding further experimental investigation.
Biochemical Interactions and Molecular Target Identification of N 5,6 Dioxoquinolin 8 Yl Acetamide Excluding Clinical Efficacy
In Vitro Biochemical Profiling for Molecular Interaction
The in vitro biochemical profile of N-(5,6-dioxoquinolin-8-yl)acetamide is primarily inferred from studies on structurally related quinone and quinoline (B57606) derivatives. Direct experimental data on the specific compound is limited in the public domain.
Enzyme Inhibition/Activation Studies (e.g., PADs for related compounds)
While direct enzymatic inhibition or activation studies for this compound are not extensively documented, research on related quinoline-based compounds suggests potential interactions with several enzyme families.
Peptidylarginine Deiminases (PADs): The quinoline scaffold has been identified as a key feature in the development of PAD inhibitors. nih.gov PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification implicated in various diseases. nih.gov A study on naphthalene (B1677914) and quinoline-based compounds identified potent inhibitors of PAD1 and PAD4, with IC50 values as low as 0.273 μM and 0.204 μM, respectively. nih.gov These inhibitors are thought to interact with key residues in the enzyme's active site. nih.gov Given the structural similarities, this compound could potentially exhibit inhibitory activity against PAD enzymes.
NAD(P)H:quinone Oxidoreductase 1 (NQO1): Quinoline-5,8-dione derivatives have been investigated as inhibitors of NQO1, an enzyme implicated in cancer cell survival. nih.gov Studies have shown that certain amino-quinoline-5,8-dione derivatives exhibit competitive inhibition of NQO1. nih.gov This suggests that the quinoline-5,6-dione core of this compound may also interact with NQO1.
Other Enzymes: Quinoline derivatives have been shown to inhibit a wide range of other enzymes. For instance, some quinoline-based compounds can inhibit DNA methyltransferases (DNMTs) and other enzymes that act on DNA, such as polymerases and base excision repair glycosylases. nih.gov Additionally, certain quinoline derivatives have demonstrated inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov
Table 1: Enzyme Inhibition by Related Quinoline Derivatives
| Enzyme Family | Related Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Peptidylarginine Deiminases (PADs) | Naphthalene and quinoline-based compounds | Inhibition of PAD1 and PAD4 | nih.gov |
| NAD(P)H:quinone Oxidoreductase 1 (NQO1) | Amino-quinoline-5,8-dione derivatives | Competitive inhibition | nih.gov |
| DNA Methyltransferases (DNMTs) | Quinoline-based analogs | Inhibition | nih.govmdpi.com |
Receptor Binding Assays with Purified Proteins
Cellular Mechanistic Studies in Non-Human Cell Lines
The cellular effects of this compound are largely extrapolated from studies on its structural analogs, particularly quinoline-5,8-diones.
Modulation of Cellular Pathways (e.g., Apoptosis pathways in cancer cells)
Quinoline-5,8-dione derivatives have been shown to induce apoptosis in cancer cells. For example, certain amino-quinoline-5,8-dione derivatives trigger apoptosis in HeLaS3 cells by regulating the expression of apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3. nih.gov This process is often associated with an increase in intracellular reactive oxygen species (ROS) levels, leading to lethal mitochondrial dysfunction. nih.gov The genotoxic potential of quinoline derivatives, such as the food dye quinoline yellow, has also been noted, with studies showing modulation of genes involved in DNA repair and apoptosis. nih.gov
Protein-N-(5,6-dioxoquinolin-8-yl)acetamide Interactions (e.g., DNA intercalation for related compounds)
While direct protein interaction studies for this compound are lacking, the planar structure of the quinoline ring in related compounds suggests a potential for DNA intercalation. nih.govnih.gov Quinoline-based compounds have been shown to intercalate into the minor groove of DNA, which can lead to a DNA damage response. nih.gov This interaction can inhibit the function of DNA-acting enzymes and trigger cellular processes like apoptosis. nih.gov Some studies have also indicated that quinoline derivatives can cause DNA damage through mechanisms other than direct intercalation, such as inducing oxidative stress. nih.govresearchgate.net
Target Deconvolution Strategies for this compound
Identifying the specific molecular targets of a compound like this compound is a complex process. Target deconvolution strategies for quinoline-dione derivatives often involve a combination of computational and experimental approaches.
Computational Approaches: Molecular docking studies are frequently employed to predict the binding of quinoline derivatives to the active sites of various proteins. nih.gov These in silico methods can help prioritize potential targets for further experimental validation.
Experimental Approaches:
Affinity-based methods: These techniques, such as affinity chromatography or activity-based protein profiling, can be used to isolate and identify proteins that directly bind to the compound of interest.
Genetic and proteomic approaches: Analyzing changes in gene expression or protein abundance in cells treated with the compound can provide insights into the cellular pathways it affects and, by extension, its potential targets. For instance, the observation that quinoline yellow modulates the expression of DNA repair genes points towards the DNA repair system as a potential target area. nih.gov
The development of specific inhibitors and probes based on the quinoline-dione scaffold is crucial for definitively identifying and validating the molecular targets of compounds like this compound.
Affinity Chromatography and Proteomics Approaches
Currently, there is no publicly available research detailing the use of affinity chromatography or proteomics approaches to identify the specific protein binding partners of this compound. These techniques are instrumental in drug discovery for isolating and identifying the molecular targets of a compound from a complex biological mixture. The synthesis of a resin-bound derivative of this compound would be a critical first step for affinity chromatography experiments. Subsequent analysis of the proteins that bind to this resin, often using mass spectrometry-based proteomics, would be necessary to reveal its direct cellular interactome.
Genetic Perturbation Studies in Model Organisms
Investigations utilizing genetic perturbation studies in model organisms such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), or fruit flies (Drosophila melanogaster) to elucidate the mechanism of action of this compound have not been reported in the available scientific literature. Such studies, which involve screening for genes that, when altered, confer resistance or sensitivity to a compound, are powerful tools for identifying drug targets and pathways. The absence of this data means that the genetic basis of any cellular activity of this compound is yet to be determined.
Investigation of Biological Response through Mechanistic Pathways (e.g., anti-proliferative activity at a cellular level, not therapeutic)
While the broader class of quinone-containing compounds has been noted for various biological activities, specific studies detailing the mechanistic pathways underlying the anti-proliferative activity of this compound at a cellular level are not currently available. Research in this area would typically involve a series of cell-based assays to determine the compound's effects on cell cycle progression, apoptosis (programmed cell death), and key signaling pathways involved in cell growth and proliferation. Without such studies, any discussion of its anti-proliferative mechanisms would be purely speculative.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline 5,8 Dione Acetamides
Systematic Modification of the Acetamide (B32628) Moiety and its Influence on Chemical/Biological Activity
Systematic modifications of the acetamide group in quinoline-5,8-dione derivatives can significantly impact their chemical and biological profiles. The acetamide moiety, consisting of an acetyl group linked to an amino group, offers several avenues for structural alteration.
Key Research Findings:
Chain Length and Branching: Altering the length of the alkyl chain of the acetamide or introducing branching can influence the compound's lipophilicity and steric bulk. These changes can affect how the molecule interacts with biological targets and its ability to cross cell membranes.
Substitution on the Acetyl Group: Introducing various substituents on the methyl group of the acetamide can lead to derivatives with diverse properties. For instance, replacing the hydrogen atoms with halogens or other functional groups can modulate the electronic properties and reactivity of the entire molecule.
Amide Bond Isosteres: Replacing the amide bond with isosteres, such as esters, sulfonamides, or reversed amides, can alter the hydrogen bonding capabilities and conformational flexibility of the side chain. This can lead to changes in binding affinity and selectivity for specific molecular targets.
A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives demonstrated that modifications to the acetamide moiety were crucial for their activity. nih.gov The primary structure-activity relationship (SAR) of these novel derivatives provided a basis for further structural modification to enhance their potency. nih.gov
Table 1: Hypothetical Modifications of the Acetamide Moiety and Potential Influences
| Modification | Potential Influence on Activity |
| Increasing alkyl chain length | Increased lipophilicity, potential for enhanced membrane permeability |
| Introducing cyclic structures (e.g., cyclopropyl) | Restricted conformational flexibility, potential for improved target selectivity |
| Substitution with electron-withdrawing groups | Altered electronic properties, potential impact on reactivity |
| Substitution with hydrogen bond donors/acceptors | Modified intermolecular interactions with target |
Substituent Effects on the Quinoline (B57606) Ring System and Dioxo Functionality
Key Research Findings:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the quinoline ring can significantly alter the electron density distribution within the molecule. This, in turn, can affect the reactivity of the dione (B5365651) system, which is often involved in redox cycling and interactions with biological macromolecules.
Steric Hindrance: The size and position of substituents can create steric hindrance, influencing the planarity of the quinoline ring and affecting its ability to intercalate with DNA or fit into the binding pockets of enzymes.
Dioxo Functionality: The 5,8-dione arrangement is a key feature of this class of compounds. Modifications at these positions, such as the introduction of different substituents or even the reduction of one or both carbonyl groups, can drastically alter the compound's biological activity.
Research on various quinoline derivatives has highlighted the importance of substituent placement. For example, in a series of new quinoline derivatives, the insertion of a lipophilic substituted phenyl group at the 2-position of the quinoline ring was a key design element. researchgate.net
Table 2: Influence of Substituent Position on the Quinoline Ring
| Position | Type of Substituent | Potential Effect |
| C-2 | Electron-donating group | May increase electron density of the ring system |
| C-4 | Bulky group | May introduce steric hindrance, affecting planarity |
| C-6 | Halogen | Can alter lipophilicity and electronic properties |
| C-7 | Amino group | Can act as a hydrogen bond donor, influencing target binding |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. This approach is instrumental in designing new ligands with potentially improved activity.
Key Pharmacophoric Features:
Hydrogen Bond Acceptors: The oxygen atoms of the dione functionality and the acetamide carbonyl group are key hydrogen bond acceptors.
Hydrogen Bond Donors: The nitrogen atom of the acetamide group can act as a hydrogen bond donor.
Aromatic Rings: The quinoline ring system provides a large aromatic surface that can engage in π-π stacking interactions with aromatic residues in a binding site.
A study on febrifugine (B1672321) analogues, which also contain a quinoline-like core, developed a five-point pharmacophore model with two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings. nih.gov This model was used to create a 3D-QSAR model with good predictive ability. nih.gov Similarly, pharmacophore models have been developed for other quinoline derivatives to screen for potential inhibitors of various enzymes. frontiersin.org
Rational Design Strategies for Modulating Specific Molecular Interactions
Rational design strategies aim to systematically modify a lead compound to enhance its interaction with a target molecule. nih.govnih.govresearchgate.net This involves a deep understanding of the target's structure and the key interactions that govern binding.
Design Strategies:
Structure-Based Design: When the 3D structure of the target is known, molecules can be designed to fit precisely into the binding site, maximizing favorable interactions and minimizing unfavorable ones. Docking studies can be used to predict the binding mode and affinity of designed compounds. researchgate.netnih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole to improve oral bioavailability.
Conformational Restriction: Introducing cyclic structures or other rigidifying elements can lock the molecule into a specific conformation that is optimal for binding to the target. This can increase affinity and selectivity.
The rational design of a highly tunable quinoline-based fluorescent probe involved creating a modular scaffold with distinct domains for polarization, tuning of photophysical properties, and structural diversity. nih.govnih.gov This approach allowed for the systematic engineering and optimization of the molecule for specific applications. nih.govnih.gov
Role of Physico-Chemical Parameters in SAR (e.g., hydrophobicity, pKa)
The physicochemical properties of quinoline-5,8-dione acetamides play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their direct interaction with biological targets.
Key Parameters:
Hydrophobicity (logP): This parameter influences a compound's ability to cross biological membranes. An optimal logP value is often required for good oral absorption and cell permeability. Modifications to the acetamide side chain or substituents on the quinoline ring can significantly alter the logP.
pKa: The pKa of ionizable groups, such as the quinoline nitrogen, affects the charge state of the molecule at physiological pH. The charge state can influence solubility, membrane permeability, and binding to the target.
Solubility: Adequate aqueous solubility is essential for a compound to be absorbed and distributed throughout the body. The introduction of polar functional groups can improve solubility.
Molecular Weight: Generally, lower molecular weight compounds are more likely to have good oral bioavailability.
Improving the solubility of polysubstituted 1,4-naphthoquinone (B94277) derivatives, which are structurally related to quinoline-5,8-diones, was achieved by introducing a nitrogen atom into the core structure. rsc.org This highlights the importance of physicochemical properties in the design of new compounds.
Advanced Analytical Methodologies for Research on N 5,6 Dioxoquinolin 8 Yl Acetamide
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate N-(5,6-dioxoquinolin-8-yl)acetamide from impurities, reaction byproducts, and complex matrices. High-performance liquid chromatography and gas chromatography are particularly prominent in this field.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantification of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. The development of a robust HPLC method is a critical first step in its analysis. researchgate.net
A typical approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724), and water. sielc.comsielc.com To improve peak shape and resolution, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is frequently added to the mobile phase. researchgate.netpensoft.net
Purity analysis by HPLC allows for the verification of compound identity and the quantification of any impurities, with some methods achieving purities of ≥95%. nih.gov The results from HPLC analysis are crucial for ensuring the quality of the compound used in further research.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for eluting the compound. |
| Gradient | 5% to 95% B over 20 minutes | To ensure elution of all components and good peak separation. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 40 °C | To ensure reproducibility and efficiency. pensoft.net |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm & 280 nm | Quantification and spectral confirmation of the chromophore. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. pensoft.net |
This table presents a representative set of starting conditions for method development. Actual parameters may vary based on the specific instrument and sample matrix.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, but its application to a compound like this compound is not direct. Due to the compound's polarity and low volatility, direct analysis by GC is challenging. gxu.edu.cn Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization strategies for quinone-containing compounds include acetylation or silylation. gxu.edu.cnresearchgate.net For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. Acetylation can also be employed to convert the quinone to its diacetyl derivative, which is more amenable to GC analysis. researchgate.net
Once derivatized, the compound can be separated on a capillary GC column and detected with high sensitivity using a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (MS). nih.gov GC-MS analysis provides both retention time data and a mass spectrum, which offers structural information about the derivatized analyte. gxu.edu.cn
Table 2: Common Derivatization Approaches for GC Analysis of Quinone-Containing Compounds
| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |
| Silylation | BSTFA, TMCS | Hydroxyls, Amines | Trimethylsilyl (TMS) ether/amine |
| Acetylation | Acetic Anhydride (B1165640) | Hydroxyls (reducing the quinone) | Diacetyl derivative |
| Oximation | PFBHA | Carbonyls | Pentafluorobenzyl oxime |
These derivatization methods increase the volatility and thermal stability of polar compounds, making them suitable for GC analysis.
Electrophoretic Methods for Separation and Characterization
Capillary electrophoresis (CE) offers an alternative and complementary approach to chromatographic methods for the separation and analysis of charged or polar compounds like quinoline (B57606) derivatives. nih.gov This technique separates molecules based on their differential migration in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of this compound, the development of a CE method would involve optimizing the background electrolyte (BGE) composition. Key parameters include the pH of the buffer and the use of additives. nih.gov The pH will determine the charge state of the molecule, which is critical for its electrophoretic mobility. Additives, such as polyethylene (B3416737) glycol (PEG), can be incorporated into the BGE to modify the viscosity and influence the separation of closely related species. nih.gov
CE methods can demonstrate excellent agreement with results from other techniques like GC and are valuable for analyzing complex mixtures. nih.gov The high efficiency of CE allows for the rapid separation of components with high resolution, making it a useful tool for purity assessment and characterization. Detection is often accomplished using UV-Vis absorbance or, for enhanced sensitivity, by coupling the capillary to a fluorescence detector. nih.gov
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic methods are essential for quantifying this compound in various research settings, from simple solutions to complex biological matrices. These techniques exploit the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The quinone and quinoline moieties in the compound's structure constitute a significant chromophore, leading to strong absorbance in the UV and visible regions of the spectrum. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine concentration checks and for monitoring the progress of chemical reactions.
Table 3: Example Data for UV-Vis Spectroscopic Quantification
| Standard Concentration (µM) | Absorbance at λmax |
| 5 | 0.152 |
| 10 | 0.301 |
| 20 | 0.605 |
| 40 | 1.210 |
| 50 | 1.508 |
This table contains hypothetical data illustrating the linear relationship between concentration and absorbance as described by the Beer-Lambert Law. The λmax would be experimentally determined from the compound's UV-Vis spectrum.
Fluorescence Spectroscopy for Probing Interactions
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the molecular environment and interactions of this compound. While not all molecules fluoresce, many quinoline derivatives are known to be fluorescent. nih.gov Specifically, 8-aminoquinoline (B160924) derivatives have been extensively studied as fluorescent probes. nih.gov
The fluorescence of such compounds can be influenced by their local environment. For instance, the binding of a metal ion or a biomolecule can lead to a significant change in fluorescence intensity or a shift in the emission wavelength. nih.gov This phenomenon is often due to mechanisms like the modulation of internal charge transfer (ICT) or photoinduced electron transfer (PET). nih.gov When the quinoline derivative binds to its target, these quenching pathways can be disrupted, resulting in fluorescence enhancement.
This property can be harnessed to study the interactions of this compound with proteins or other biological targets. By monitoring changes in its fluorescence spectrum upon titration with a binding partner, researchers can determine binding affinities and probe the nature of the interaction site. The high sensitivity of fluorescence spectroscopy allows these studies to be conducted at very low concentrations. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research on this compound
The analysis of this compound in complex biological or environmental matrices necessitates highly selective and sensitive analytical methodologies. Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for such applications. This approach combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the definitive structural elucidation and quantification provided by tandem mass spectrometry.
The inherent complexity of matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges, including the presence of endogenous interferences that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The multi-stage filtering of the analyte from the matrix provided by both chromatographic separation and mass spectrometric detection in LC-MS/MS minimizes these matrix effects and ensures reliable and robust quantification.
Liquid Chromatography Method Development
For the separation of this compound from complex mixtures, a reversed-phase HPLC (RP-HPLC) method is typically employed. The selection of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation from potentially interfering components.
A C18 column is a common choice for the separation of quinoline derivatives, providing a good balance of hydrophobicity to retain the analyte while allowing for efficient elution with a suitable mobile phase gradient. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small percentage of an acid, like formic acid, to improve peak shape and enhance ionization efficiency in the mass spectrometer.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This table presents a hypothetical but representative set of HPLC conditions that would be a suitable starting point for the method development for this compound analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing compounds. In the tandem mass spectrometer, the protonated molecule of this compound (the precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
The fragmentation pattern of this compound is predicted to involve characteristic losses from the quinone and acetamide (B32628) moieties. The initial protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Collision-induced dissociation would likely lead to the cleavage of the amide bond and fragmentation of the quinoline ring system.
Table 2: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| [M+H]⁺ | [M+H - CO]⁺ | [M+H - CH₂CO]⁺ | 20-30 |
| [Calculated Value] | [Predicted Fragment] | [Predicted Fragment] | (Typical Range) |
This table outlines plausible precursor and product ion pairs for this compound based on the general fragmentation patterns of related chemical structures. The exact m/z values and optimal collision energies would be determined experimentally during method development.
Application in Complex Mixture Analysis: Research Findings
While specific research focusing exclusively on the LC-MS/MS analysis of this compound in complex mixtures is not widely published, studies on structurally related quinone and quinoline derivatives provide valuable insights into the potential applications and findings.
Research on the analysis of other quinone-containing compounds in biological matrices has demonstrated the utility of LC-MS/MS for pharmacokinetic studies, metabolism profiling, and biomarker discovery. For instance, LC-MS/MS methods have been developed to quantify quinone-based anticancer drugs and their metabolites in plasma, enabling a detailed understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Furthermore, the analysis of quinoline derivatives in environmental samples highlights the capability of hyphenated techniques to detect and quantify these compounds at trace levels, which is crucial for assessing environmental contamination and exposure. gxu.edu.cn The methodologies developed in these studies often involve sophisticated sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte prior to LC-MS/MS analysis.
In the context of research on this compound, a validated LC-MS/MS method would be instrumental in:
Investigating its metabolic fate: By analyzing biological samples (e.g., liver microsomes, plasma, urine) after exposure to the compound, researchers can identify and quantify its metabolites. This information is critical for understanding its biotransformation pathways and potential biological activity.
Assessing its stability in various media: The method can be used to monitor the degradation of the compound over time in different biological or chemical environments.
Supporting preclinical and clinical research: Should this compound be investigated for therapeutic potential, a robust LC-MS/MS assay is a regulatory requirement for pharmacokinetic and toxicokinetic studies.
Prospective Research Avenues and Challenges in N 5,6 Dioxoquinolin 8 Yl Acetamide Chemistry
Exploration of Novel Synthetic Routes and Scalability Challenges
A primary challenge lies in the scalability of the current synthetic protocols. Issues such as reagent cost, reaction conditions (e.g., temperature, pressure), and purification methods can become prohibitive when moving from milligram to gram or even kilogram scales. Overcoming these scalability challenges will be crucial for making N-(5,6-dioxoquinolin-8-yl)acetamide more accessible for extensive biological and pharmacological studies.
| Aspect of Synthesis | Current Approach (Hypothetical) | Future Research Direction | Potential Scalability Challenge |
| Starting Material | Multi-step synthesis from substituted anilines | Identification of more readily available and cost-effective precursors | Fluctuation in precursor availability and cost |
| Key Transformation | Oxidation of a quinoline (B57606) precursor | Development of more selective and efficient oxidation catalysts | Catalyst deactivation and cost at large scale |
| Purification | Column chromatography | Crystallization, precipitation, or alternative non-chromatographic methods | Solvent consumption and product loss during purification |
Deeper Mechanistic Understanding of Redox Cycling and Reactive Oxygen Species Generation
The 5,6-dioxoquinoline core of this compound suggests a propensity for redox cycling. This process involves the compound accepting one or two electrons to form a semiquinone or hydroquinone (B1673460), respectively, which can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. A deeper mechanistic understanding of this redox behavior is paramount.
Future research should focus on elucidating the kinetics and thermodynamics of the electron transfer processes involved in the redox cycling of this compound. This includes identifying the specific cellular reductases that can bioactivate the compound and quantifying the rate and extent of ROS generation. Understanding these fundamental mechanisms is essential for interpreting its biological effects and for designing analogues with tailored redox properties.
Identification of Unexplored Molecular Targets and Interaction Mechanisms
While the redox activity of this compound provides a general mechanism for its potential biological effects, the identification of specific molecular targets is a key area for future investigation. It is plausible that this compound interacts with specific proteins or other biomolecules, and these interactions may be either covalent or non-covalent in nature. The electrophilic nature of the quinone moiety could allow for covalent modification of nucleophilic residues on proteins, such as cysteine.
Unexplored avenues include the use of chemoproteomic techniques to identify protein targets of this compound within a cellular context. Furthermore, understanding the precise mechanisms of interaction, whether through direct binding, allosteric modulation, or inhibition of enzyme activity, will provide a more complete picture of its mode of action.
Development of this compound as a Chemical Probe for Biological Systems
The potential for this compound to generate ROS in a controlled manner opens up the possibility of its use as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems. If the conditions under which this compound induces oxidative stress can be precisely controlled, it could be a valuable tool for investigating cellular responses to ROS.
The development of this compound as a chemical probe would require rigorous characterization of its selectivity and off-target effects. Ideally, a chemical probe should have a well-defined mechanism of action and interact with a limited number of targets. Future research would need to focus on validating its use in specific biological assays and ensuring that the observed effects are directly attributable to the intended mechanism.
Future Directions in Computational Studies and Predictive Modeling
Computational chemistry and molecular modeling offer powerful tools to complement experimental studies of this compound. Density functional theory (DFT) calculations can be employed to predict its redox potential, electron affinity, and other electronic properties that govern its reactivity. Molecular docking and molecular dynamics simulations can be used to predict potential protein targets and to study the dynamics of the compound-protein interactions at an atomic level.
Future directions in this area include the development of more accurate predictive models for its biological activity based on its chemical structure. This could involve the use of quantitative structure-activity relationship (QSAR) studies to correlate its physicochemical properties with its observed biological effects. Such models could guide the design of new analogues with improved potency and selectivity.
Overcoming Research Limitations in Characterization and Analysis
A significant challenge in the study of this compound lies in its characterization and analysis, particularly in complex biological matrices. The reactive nature of the quinone moiety can make it difficult to isolate and quantify the compound and its metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
